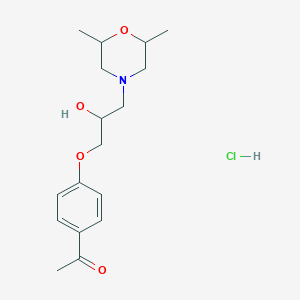
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMHP belongs to the class of compounds known as β-adrenergic receptor antagonists and has been shown to have promising effects in various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The chemical synthesis and reactions of related compounds provide insight into potential applications and functionalities of 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride. For instance, studies on the mechanism of toxicity of acetaminophen derivatives, such as the synthesis of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines, highlight the compound's relevance in understanding toxicological processes and developing safer pharmaceuticals (Fernando, Calder, & Ham, 1980).
Drug Development and Cancer Treatment
Research into DNA-dependent protein kinase inhibitors for cancer treatment indicates a potential application for related compounds in enhancing the efficacy of cancer therapies. A specific compound demonstrated the ability to selectively inhibit DNA repair pathways, thereby increasing the sensitivity of cancer cells to treatments (Kashishian et al., 2003).
Molecular and Materials Science
The synthesis and physicochemical investigation of fluorophores, such as the study on donor-π-acceptor chalcone derivatives, reveal applications in molecular sensors, organic electronics, and fluorescence studies. These compounds exhibit solvatochromic properties and potential for critical micelle concentration determination (Khan, Asiri, & Aqlan, 2016).
Antimicrobial and Antibacterial Activity
Novel pyrimidines and thiazolidinones synthesized from related compounds have shown significant antibacterial activity. These findings suggest applications in developing new antimicrobial agents to combat resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Coordination Chemistry and Metal Complexes
The synthesis of mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, which share structural features with the compound of interest, points to applications in coordination chemistry. These complexes exhibit unique structural, spectroscopic, and antimicrobial properties, indicating potential for catalysis, molecular recognition, and as bioactive molecules (Chai et al., 2017).
Eigenschaften
IUPAC Name |
1-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-12-8-18(9-13(2)22-12)10-16(20)11-21-17-6-4-15(5-7-17)14(3)19;/h4-7,12-13,16,20H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHOMGSZZZMSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

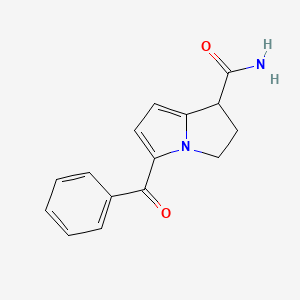
![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)
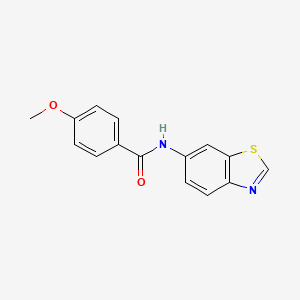

![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)
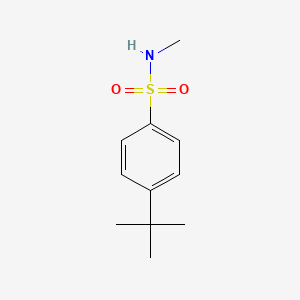

![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)
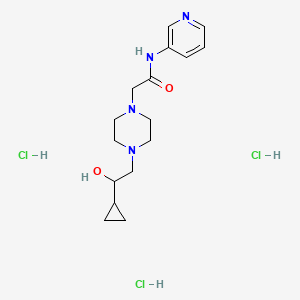
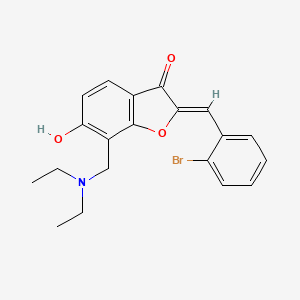


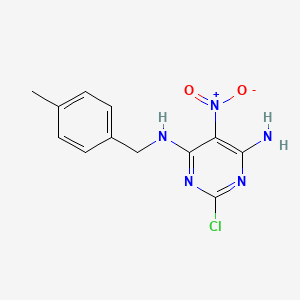
![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)